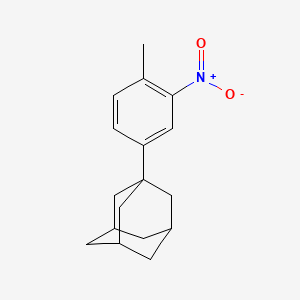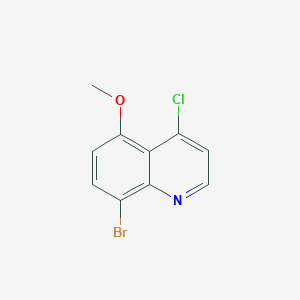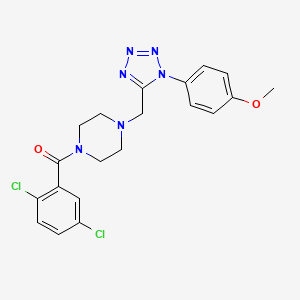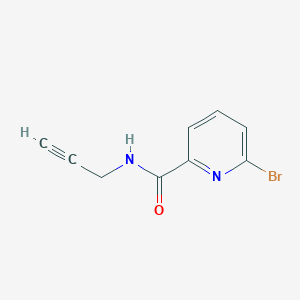
1-(4-Methyl-3-nitrophenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methyl-3-nitrophenyl)adamantane” is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties . It has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to its unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes like “this compound” is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The molecular formula of “this compound” is C17H21NO2 . Its InChI Code is 1S/C17H21NO2/c1-11-2-3-15(7-16(11)18(19)20)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10H2,1H3/t12-,13+,14-,17- .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 271.36 . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Structural and Conformational Analysis
- Adamantane derivatives, such as 1-(4-Methyl-3-nitrophenyl)adamantane, have been studied for their unique structural and conformational properties. Research has focused on analyzing the role of substituents in influencing the molecular and crystal structure of adamantane compounds. These studies utilize techniques like X-ray analysis, infrared and Raman spectroscopies, and quantum chemical calculations to understand the conformational features of these compounds (Saeed, Flörke, & Erben, 2014).
Supramolecular Chemistry
- In supramolecular chemistry, adamantane-bearing compounds, including derivatives similar to this compound, are synthesized for drug modification and studied for their host-guest systems with β-cyclodextrin. These studies provide insights into the geometry and interactions of such complexes, revealing their potential in pharmaceutical applications (Vícha et al., 2011).
Polymer Chemistry
- Adamantane-based microporous polymers, synthesized through reactions involving adamantane derivatives, demonstrate significant potential in materials science. These polymers, created using methods like Friedel-Crafts reactions, show enhanced CO2 uptake capacities, making them interesting for environmental and industrial applications (Lim, Cha, & Chang, 2012).
Spectroscopy and Molecular Analysis
- Spectroscopic investigations, including FT-IR and FT-Raman studies, have been conducted on adamantane derivatives to analyze their vibrational properties and molecular structures. These studies contribute to a deeper understanding of the molecular properties and potential applications of such compounds in various scientific domains (Haress et al., 2015).
Biocatalytic Oxidation
- Research into the biocatalytic oxidation of adamantyl compounds, including those structurally related to this compound, explores their potential in biochemical processes. Such studies are significant for understanding the enzymatic transformations and applications of adamantane frameworks in biocatalysis (Sarkar, Hall, Dasgupta, & Bell, 2016).
Antimicrobial Properties
- New adamantane derivatives have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop broad-spectrum antibacterial agents, demonstrating the potential medical applications of adamantane-based compounds (Al-Wahaibi et al., 2020).
Antiproliferative and Antitumor Properties
- Adamantane derivatives are studied for their antiproliferative and antitumor properties, offering insights into their potential use in cancer research and therapy. This research highlights the importance of adamantane frameworks in the development of new chemotherapeutic agents (Petrović Peroković et al., 2017).
Synthesis of Adamantane Derivatives
- Various synthesis methods, including reactions with acetonitrile and Friedel-Crafts alkylation, have been developed to create adamantane derivatives. These studies contribute to the broader understanding of chemical synthesis and the potential applications of these compounds in different fields (Shiryaev et al., 2015).
Safety and Hazards
将来の方向性
Adamantane derivatives have diverse applications in various fields. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . These insights can be applied to the C–H functionalization of other substrate classes, opening up new possibilities for future research and applications.
特性
IUPAC Name |
1-(4-methyl-3-nitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-11-2-3-15(7-16(11)18(19)20)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKTCAZALKRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2583651.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)
![2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)


![1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2583660.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide](/img/structure/B2583665.png)

![6-[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-2-(2-methylpropyl)-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2583668.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)